Isobutyl piperazine-1-carboxylate

Vue d'ensemble

Description

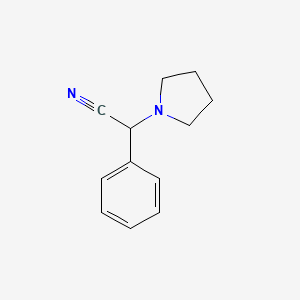

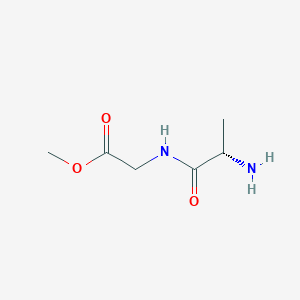

Isobutyl piperazine-1-carboxylate, also known as ibutylpiperazine carboxylate, is a chemical compound that belongs to the piperazine family. It has a molecular formula of C9H18N2O2 .

Molecular Structure Analysis

The molecular structure of Isobutyl piperazine-1-carboxylate is represented by the formula C9H18N2O2 . The molecular weight of this compound is 186.25 g/mol .Applications De Recherche Scientifique

Antibacterial Agents

A study by Matsumoto and Minami (1975) discusses the preparation and antibacterial activity of various derivatives of Pyrido(2,3-d)pyrimidine, utilizing isobutyl piperazine-1-carboxylate among other compounds. These derivatives showed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Matsumoto & Minami, 1975).

Chemical Synthesis and Modification

Gumireddy et al. (2021) described the synthesis of a sterically congested piperazine derivative, showcasing the molecule's novel chemistry and its potential as a pharmacologically useful core. This study exemplifies the synthetic utility of isobutyl piperazine-1-carboxylate in generating new chemical entities with potential pharmaceutical applications (Gumireddy et al., 2021).

Novel Bioactive Alkaloids

El-Desouky, Ryu, and Kim (2007) isolated a novel alkylated piperazine from the leaves of Arum palaestinum Boiss., demonstrating significant cytotoxicity against cultured tumor cell lines. This study indicates the potential of isobutyl piperazine-1-carboxylate derivatives in the discovery and development of new anticancer agents (El-Desouky, Ryu, & Kim, 2007).

Peptide Derivatization for Mass Spectrometry

Qiao et al. (2011) used piperazine-based derivatives for the derivatization of carboxyl groups on peptides, improving their detection in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This technique enhances the ionization efficiency of peptides, showcasing the utility of piperazine derivatives in proteomics research (Qiao et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methylpropyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(2)7-13-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEKTRARZLEBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472648 | |

| Record name | Isobutyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobutyl piperazine-1-carboxylate | |

CAS RN |

23672-96-0 | |

| Record name | Isobutyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1314693.png)

![4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine](/img/structure/B1314699.png)

![(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate](/img/structure/B1314707.png)